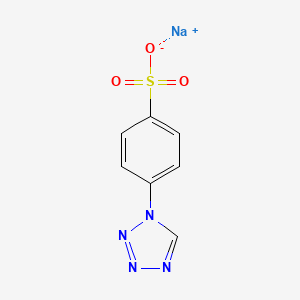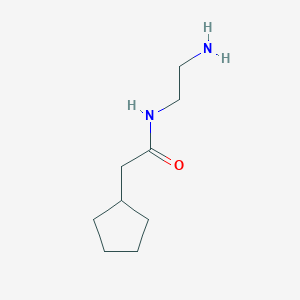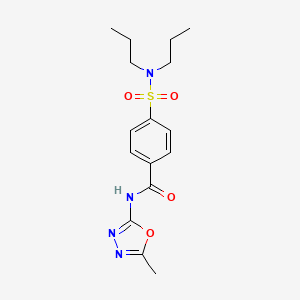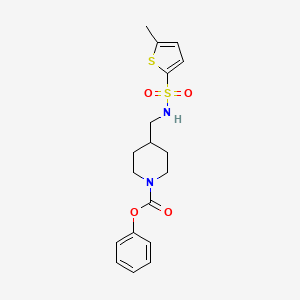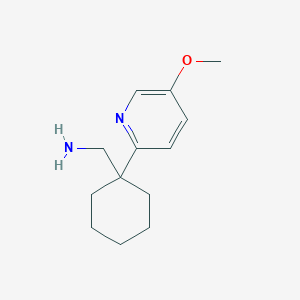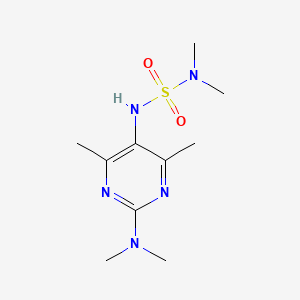
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine, also known as DMAP, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. DMAP is a white crystalline solid that is soluble in polar solvents and is commonly used as a catalyst in organic synthesis. In
Scientific Research Applications
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine is commonly used as a catalyst in esterification and amidation reactions. In catalysis, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to enhance the efficiency of a variety of reactions, including the oxidation of alcohols and the reduction of imines. In biochemistry, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been used as a tool to study the structure and function of enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine is not fully understood, but it is believed to act as a nucleophilic catalyst in organic synthesis reactions. In biochemistry, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to interact with enzymes and proteins through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects:
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the effects of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine on human health have not been extensively studied. In animal studies, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine in laboratory experiments is its high catalytic activity and selectivity. 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine is also relatively inexpensive and easy to handle. However, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine can be sensitive to air and moisture, and its use may require specialized equipment and techniques.
Future Directions
There are many potential future directions for the study of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine. One area of research could be the development of new synthetic methods and applications for 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine in organic synthesis. Another area of research could be the study of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine's interactions with enzymes and proteins, which could lead to the development of new drugs and therapies. Additionally, the potential health effects of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine on humans could be further explored through toxicology studies.
Synthesis Methods
The synthesis of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine involves the reaction of 2,4,6-trimethylpyrimidine with dimethylamine and dimethylsulfamide. The reaction is typically carried out in anhydrous conditions with a strong base such as sodium hydride or potassium tert-butoxide. The yield of this reaction is typically high, and the purity of the resulting 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine can be improved through recrystallization.
properties
IUPAC Name |
2-(dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2S/c1-7-9(13-18(16,17)15(5)6)8(2)12-10(11-7)14(3)4/h13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAJCLWZARQUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76147863 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2574537.png)
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2574540.png)
![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B2574541.png)
![5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2574542.png)
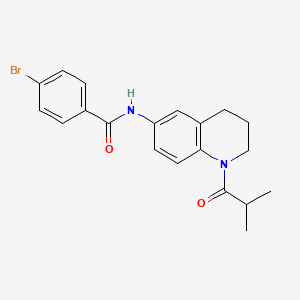

![2-[[1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2574547.png)
